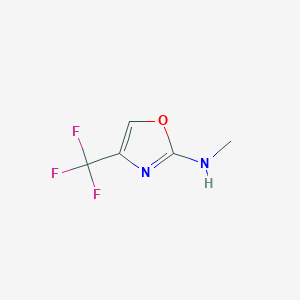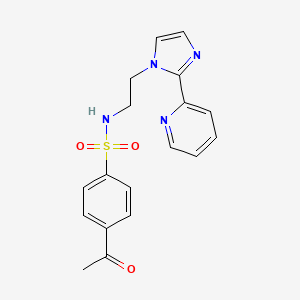
N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine, also known as TFMMA, is a chemical compound with potential applications in scientific research. It is a derivative of the oxazole family and has been shown to have unique properties that make it useful in various fields of study.
Aplicaciones Científicas De Investigación
Photochemical Synthesis
N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine plays a significant role in photochemistry, particularly in synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These compounds are produced through photochemical reactions involving cleavage and rearrangement of molecular structures, leading to various fluorinated heterocycles. This process is crucial for developing target fluorinated structures in organic chemistry (Pace et al., 2004).
Protecting Strategy for Sensitive Secondary Amines
Aryl triazene, including derivatives of N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine, is used as a protecting group for sensitive secondary amines. This method is compatible with various chemical conditions, demonstrating its versatility and importance in organic synthesis (Lazny et al., 1999).
Reductive Amination for Amine Synthesis
N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine is a key component in the reductive amination process, facilitating the synthesis of N-methyl- and N-alkylamines. This synthesis utilizes cost-efficient, earth-abundant metal-based catalysts, highlighting its significance in producing amines for research and industrial purposes (Senthamarai et al., 2018).
Coordination Complexes in Inorganic Chemistry
The compound is involved in forming coordination complexes with various metals, contributing to understanding the metal-ligand bonding and its effects on molecular properties. These complexes are vital in inorganic chemistry for studying molecular structures and magnetic properties (Schweinfurth et al., 2013).
Synthesis of Heterocycles
This chemical is instrumental in the synthesis of 1,2,4-triazole-fused heterocycles, which are essential in pharmaceuticals, agrochemicals, and materials science research. The synthesis process often involves novel catalytic methods, underscoring its application in advanced chemical synthesis (Thorve et al., 2023).
Electrochemical Synthesis
The compound is also used in electrochemical synthesis, such as the formation of 5-methylene-1,3-oxazolidin-2-ones. This method emphasizes the avoidance of toxic chemicals and catalysts, showcasing its application in environmentally friendly chemical synthesis (Feroci et al., 2005).
Mecanismo De Acción
Target of Action
The compound N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine is also known as Defactinib . It primarily targets PTK2 , also known as focal adhesion kinase (FAK) , Pyk2 , and MELK . These proteins play crucial roles in cell signaling, growth, and survival.
Mode of Action
Defactinib acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, thereby disrupting the signaling pathways they are involved in. This can lead to changes in cell behavior, including reduced proliferation and increased apoptosis (programmed cell death).
Biochemical Pathways
By inhibiting FAK, Pyk2, and MELK, it may disrupt signals that normally promote cell proliferation and prevent apoptosis, leading to a reduction in tumor growth .
Result of Action
The inhibition of FAK, Pyk2, and MELK by Defactinib can lead to a decrease in cell proliferation and an increase in apoptosis . This can result in a reduction in tumor size and potentially slow the progression of diseases such as cancer.
Propiedades
IUPAC Name |
N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHVVFXIKZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223685-29-8 |
Source


|
| Record name | N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)




